Ethyl 3-(hexylamino)propanoate

Description

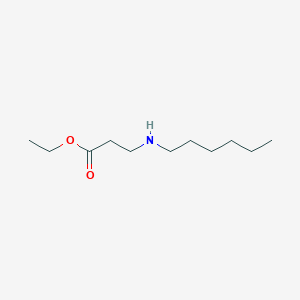

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(hexylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-5-6-7-9-12-10-8-11(13)14-4-2/h12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLDPKUDZNORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Hexylamino Propanoate

Michael Addition Approaches to β-Amino Esters

The aza-Michael addition, a specific type of conjugate addition, represents one of the most direct and atom-economical methods for synthesizing β-amino esters. This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of Ethyl 3-(hexylamino)propanoate, this translates to the reaction between hexylamine (B90201) and ethyl acrylate (B77674).

Reaction of Hexylamine with Ethyl Acrylate: Mechanistic Insights

The reaction between hexylamine, a primary amine, and ethyl acrylate proceeds via a nucleophilic conjugate addition. Computational and kinetic studies on the aza-Michael addition of primary amines to acrylates suggest a mechanism that begins with the nucleophilic attack of the amine on the β-carbon of the ethyl acrylate. researchgate.netacs.org This initial step leads to the formation of a zwitterionic intermediate, which is a key feature of the reaction pathway.

The reaction is generally understood to proceed through two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hexylamine attacks the electron-deficient β-carbon of ethyl acrylate. This forms a new carbon-nitrogen bond and generates a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon becomes a carbanion, which is stabilized by the adjacent ester group to form an enolate.

Proton Transfer: A subsequent proton transfer step neutralizes the charges. This can occur via an intermolecular or intramolecular pathway. Often, a second molecule of the amine assists in this proton transfer, which is frequently the rate-determining step of the reaction. researchgate.net The enolate is protonated at the α-carbon, and the ammonium (B1175870) group is deprotonated, yielding the final product, this compound.

It is important to note that primary amines like hexylamine can potentially react with a second molecule of ethyl acrylate to form a bis-adduct. Controlling the reaction stoichiometry and conditions is crucial to selectively obtain the desired mono-adduct. researchgate.netnih.gov

Catalytic Enhancements in Michael Addition for Yield and Selectivity

To improve reaction rates, yields, and selectivity, various catalysts have been employed for the aza-Michael addition. While many reactions can proceed without a catalyst, especially with nucleophilic aliphatic amines like hexylamine, the use of a catalyst can make the process more efficient and environmentally benign. organic-chemistry.org

Catalysts for the synthesis of β-amino esters fall into several categories:

Lewis Acids: Catalysts such as indium triflate (In(OTf)₃) have been shown to efficiently promote the Michael addition of amines to α,β-unsaturated esters under mild conditions, leading to excellent yields. asianpubs.org Other Lewis acids like ceric ammonium nitrate (B79036) (CAN) have also been used, particularly in aqueous media. organic-chemistry.org

Brønsted Acids: Acidic catalysts like acetic acid can activate the acrylate, making it more electrophilic and accelerating the addition of the amine. rsc.org Acidic alumina (B75360) has been utilized as a recyclable catalyst for the selective mono-addition of primary amines under solvent-free conditions. mdpi.com

Enzymes: Lipases, traditionally used for hydrolysis and esterification reactions, have emerged as effective catalysts for aza-Michael additions. mdpi.com Enzymes like Lipase TL IM from Thermomyces lanuginosus can catalyze the reaction with high specificity under mild conditions, offering a green alternative to traditional chemical catalysts. mdpi.com

Other Catalysts: A range of other catalysts, including lithium perchlorate (B79767) organic-chemistry.orgresearchgate.net and various transition metal complexes mdpi.com, have been explored to facilitate this transformation.

The choice of catalyst can significantly influence the reaction's efficiency and the ability to control the formation of the desired mono-adduct over the bis-adduct.

Solvent Effects and Reaction Optimizations

The solvent can play a critical role in the aza-Michael addition by influencing the stability of intermediates and transition states. A variety of solvents have been investigated for the synthesis of β-amino esters.

| Solvent System | Typical Conditions | Outcome for Hexylamine + Ethyl Acrylate | Reference |

| Solvent-Free (Neat) | Room temperature or gentle heating | High yields, environmentally friendly. researchgate.net | researchgate.net |

| Methanol (B129727) | Microwave irradiation, elevated temperature | Rapid reaction times and high yields. nih.gov | nih.gov |

| Water | Room temperature, often with a catalyst like CAN | Green solvent, good yields for aliphatic amines. organic-chemistry.org | organic-chemistry.org |

| Dichloromethane (B109758) (DCM) | Room temperature, with a catalyst like In(OTf)₃ | Efficient reaction under mild conditions. asianpubs.org | asianpubs.org |

| Acetonitrile (B52724) | Room temperature, often with an acid catalyst | Rapid conversion rates observed. rsc.org | rsc.org |

In many cases, the reaction can be performed without any solvent, which aligns with the principles of green chemistry by reducing waste. researchgate.netresearchgate.net For reactions that require a solvent, polar aprotic solvents like acetonitrile or chlorinated solvents like dichloromethane are often effective. asianpubs.orgrsc.org Polar protic solvents such as methanol or even water can also be used and may participate in the proton transfer step. organic-chemistry.orgnih.gov Optimization of reaction parameters such as temperature, reactant molar ratio, and reaction time is essential for maximizing the yield of this compound while minimizing side products. For instance, using an excess of the amine can favor the formation of the mono-adduct. mdpi.com

Reductive Amination Strategies for β-Amino Esters

Reductive amination is a powerful and versatile method for forming C-N bonds and provides an alternative route to β-amino esters like this compound. acsgcipr.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Utilizing Aldehydic or Ketonic Precursors with Amines

To synthesize this compound via reductive amination, a suitable carbonyl precursor is required. The most direct precursor would be ethyl 3-oxopropanoate (B1240783) (a β-keto ester). The reaction would proceed as follows:

Intermediate Formation: Hexylamine reacts with the ketone carbonyl of ethyl 3-oxopropanoate. The initial nucleophilic addition forms a hemiaminal intermediate.

Dehydration: The hemiaminal then dehydrates to form an enamine intermediate, which is favored due to the conjugation with the ester group.

Reduction: The enamine is then reduced to the target secondary amine, this compound.

This two-step, one-pot process is a cornerstone of amine synthesis. libretexts.orglibretexts.org The key is the use of a reducing agent that is mild enough not to reduce the initial ketone but reactive enough to reduce the intermediate enamine.

Hydrogenation and Hydride Reduction Methods

A variety of reducing agents can be employed for the reduction step in a reductive amination. The choice of reagent is critical for the success of the synthesis.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or Raney nickel. rsc.orgspringernature.com It is a highly effective and clean method. The enamine intermediate formed from ethyl 3-oxopropanoate and hexylamine can be hydrogenated to yield the desired product. Asymmetric hydrogenation, using chiral catalysts, can even be employed to produce specific stereoisomers of β-amino esters if a prochiral enamine is used. nih.gov

Hydride Reduction: Metal hydride reagents are commonly used in laboratory-scale reductive aminations due to their convenience.

Sodium Borohydride (NaBH₄): A relatively mild reducing agent that can be used, often in the presence of an acid catalyst which protonates and activates the enamine intermediate. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of iminium ions and enamines in the presence of ketones. It is most effective at slightly acidic pH.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent for reductive amination that does not require acidic conditions and tolerates a wide range of functional groups. acs.orgacs.org It is often the reagent of choice for this transformation. organic-chemistry.org

The table below summarizes common reduction methods applicable to the synthesis of this compound from ethyl 3-oxopropanoate and hexylamine.

| Reduction Method | Reducing Agent | Typical Conditions | Key Features | Reference(s) |

| Catalytic Hydrogenation | H₂, Raney Ni | 8-10 bar H₂, Boc₂O in situ protection | Effective for nitrile reduction, adaptable to enamines. | rsc.org |

| Hydride Reduction | Sodium Triacetoxyborohydride | Acetonitrile, 0 °C to room temp. | Mild, selective, and high yielding. | acs.orgacs.org |

| Hydride Reduction | Sodium Borohydride | Methanol, often with acid catalyst | Cost-effective, requires careful pH control. | organic-chemistry.org |

These reductive strategies offer a robust alternative to the Michael addition, providing flexibility in the choice of starting materials and reaction conditions for the synthesis of this compound.

Multi-Step Synthetic Pathways

Multi-step syntheses offer versatile routes to this compound, allowing for the strategic formation of the key C-N and ester functionalities. These pathways often involve the use of pre-functionalized precursors to build the target molecule.

Esterification of Preformed β-Amino Acids or Their Derivatives

One logical multi-step approach to this compound involves the initial synthesis of the corresponding β-amino acid, 3-(hexylamino)propanoic acid, followed by its esterification. The synthesis of β-amino acids can be accomplished through various classical methods, such as the Rodionov reaction.

The subsequent esterification of the preformed 3-(hexylamino)propanoic acid with ethanol (B145695) is typically achieved under acidic conditions. This reaction, a Fischer-Speier esterification, protonates the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol. google.comchemguide.co.ukchemguide.co.uk Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is reversible and is often driven to completion by using an excess of the alcohol, which can also serve as the solvent, and by removing the water formed during the reaction. google.comchemguide.co.uk

A plausible reaction scheme is as follows: Hexylamine is first reacted with a suitable three-carbon synthon to form 3-(hexylamino)propanoic acid. This β-amino acid is then subjected to esterification with ethanol in the presence of an acid catalyst.

Amidation-Reduction Sequences for C-N Bond Formation

An alternative multi-step strategy for the synthesis of this compound involves the formation of an amide bond followed by its reduction to the secondary amine. This amidation-reduction sequence is a powerful tool for constructing secondary amines.

A potential pathway could begin with the acylation of hexylamine with an appropriate three-carbon acyl chloride, such as 3-chloropropanoyl chloride, to form N-hexyl-3-chloropropanamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The subsequent esterification of the chloro-substituent is not a direct or common step.

A more viable amidation-reduction route would involve the reaction of hexylamine with an activated form of a β-keto acid derivative, followed by reduction. For instance, the reaction of hexylamine with a derivative of acetoacetic acid could form an enamine or an amide, which could then be reduced. However, a more direct amidation-reduction sequence would involve a different set of starting materials.

A conceptually sound, albeit multi-step, amidation-reduction approach could involve:

Amidation: Reaction of hexylamine with a suitable dicarboxylic acid monoester chloride, such as ethyl malonyl chloride (ethyl 3-chloro-3-oxopropanoate), to form an N-hexyl β-keto amide. nih.gov

Reduction: The subsequent reduction of the amide carbonyl group to a methylene (B1212753) group. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nist.gov

The choice of reagents and reaction conditions is crucial to ensure the chemoselective reduction of the amide without affecting the ester group. The inherent reactivity of LiAlH₄ often leads to the reduction of both the amide and the ester, which would necessitate a subsequent re-esterification step, adding to the complexity of the synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving atom economy, minimizing waste, and utilizing more benign reaction conditions.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgmygreenlab.org The aza-Michael addition of hexylamine to ethyl acrylate is a highly atom-economical route to this compound, as, in theory, all the atoms of the reactants are incorporated into the final product. researchgate.netnih.gov

Theoretical Atom Economy Calculation for the Aza-Michael Addition:

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| Hexylamine | C₆H₁₅N | 101.19 |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 |

| Total Reactants | 201.31 | |

| Product | ||

| This compound | C₁₁H₂₃NO₂ | 201.31 |

Atom Economy (%) = (Molar Mass of Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (201.31 / 201.31) x 100 = 100%

The Environmental Factor (E-Factor) provides a different perspective on the greenness of a process by quantifying the amount of waste generated per unit of product. chembam.comgreenchemistry-toolkit.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

For the aza-Michael synthesis of this compound, particularly under solvent-free conditions, the E-factor can be very low. mdpi.com The primary sources of waste in such a reaction would be from the catalyst (if not recycled) and any solvents used during product purification. In an ideal solvent-free reaction with a recyclable catalyst and no purification waste, the E-factor would approach zero.

Solvent-Free or Environmentally Benign Solvent Systems

A significant advancement in the green synthesis of this compound is the use of solvent-free reaction conditions. mdpi.com The aza-Michael addition of primary aliphatic amines to Michael acceptors has been successfully performed without a solvent, often using a heterogeneous catalyst. researchgate.netmdpi.com

One reported method involves the reaction of hexylamine with ethyl acrylate in the presence of acidic alumina as a catalyst under reflux conditions. mdpi.com This solventless approach not only reduces the environmental burden associated with solvent use and disposal but can also lead to higher reaction rates and easier product isolation. The catalyst, being heterogeneous, can potentially be recovered and reused, further enhancing the green credentials of the process.

The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), has also been explored for aza-Michael additions, although specific examples for this compound are less common. researchgate.net These solvents offer advantages in terms of low toxicity and environmental persistence compared to traditional volatile organic solvents.

Biocatalytic or Organocatalytic Methodologies

The use of biocatalysts and organocatalysts represents a frontier in the green synthesis of chiral and achiral amino acid derivatives. These catalysts often operate under mild conditions and can exhibit high selectivity.

Biocatalytic Approaches: Enzymes such as transaminases (ATAs) and lyases have been employed for the synthesis of β-amino acids and their esters. mdpi.commdpi.comuni-greifswald.de For instance, ω-transaminases can catalyze the asymmetric amination of β-keto esters to produce chiral β-amino esters. mdpi.com While a specific biocatalytic synthesis of this compound has not been extensively reported, the existing literature on the enzymatic synthesis of similar β-amino esters suggests its feasibility. mdpi.comacs.org A potential biocatalytic route could involve the use of an engineered transaminase to catalyze the reaction between a suitable keto-ester precursor and an amine donor.

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for asymmetric aza-Michael additions. nih.govbeilstein-journals.org Chiral organocatalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, have been shown to effectively catalyze the conjugate addition of amines to α,β-unsaturated carbonyl compounds, often with high enantioselectivity. beilstein-journals.org Although a specific organocatalytic method for the synthesis of this compound is not detailed in the literature, the general applicability of these catalysts to the aza-Michael reaction suggests that a similar approach could be developed. nih.gov For example, a chiral thiourea catalyst could potentially be used to promote the reaction between hexylamine and ethyl acrylate, offering a metal-free and potentially asymmetric route to the product.

Chemical Reactivity and Transformation Studies of Ethyl 3 Hexylamino Propanoate

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in Ethyl 3-(hexylamino)propanoate makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amines can be challenging due to the potential for overalkylation to form quaternary ammonium (B1175870) salts. However, selective N-alkylation of β-alanine has been reported, suggesting that under controlled conditions, the secondary amine of this compound could be further alkylated.

Table 1: Representative N-Acylation Reactions of Amino Esters

| Amino Ester Substrate | Acylating Agent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| N-(4-methylbenzoyl)-L-valine methyl ester | Benzoic anhydride (B1165640) | Acetic Acid | Reflux, 2h | 99 |

| N-Benzoyl-D-valine methyl ester | Benzoic anhydride | Acetic Acid | Reflux, 2h | 85 |

| N-Benzoyl-L-isoleucine methyl ester | Benzoic anhydride | Acetic Acid | Reflux, 2h | 29 |

Formation of Amides and Ureas

The secondary amine of this compound can react with isocyanates to form N,N'-disubstituted ureas. This reaction is typically efficient and proceeds under mild conditions. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea (B33335) linkage. The synthesis of a wide array of N,N'-disubstituted ureas from various amines and isocyanates has been extensively documented, highlighting the versatility of this reaction.

Table 2: Synthesis of N,N'-Disubstituted Ureas from Amines and Isocyanates

| Amine Substrate | Isocyanate Substrate | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| (S)-1,1,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride | 3-Fluorophenyl isocyanate | Diethyl ether | Room temperature, 3h | 66 |

Oxidative Transformations of the Amine

The secondary amine in this compound can undergo oxidation. The outcome of the oxidation depends on the oxidizing agent used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the N-alkyl group. Milder oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can potentially lead to the formation of nitroxides or other oxidized nitrogen species. The oxidation of amines is a complex process, and the product distribution can be sensitive to the reaction conditions.

Transformations Involving the Ester Group

The ethyl ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Kinetics and Equilibrium Studies

Ester hydrolysis is the cleavage of an ester by water, typically catalyzed by an acid or a base, to yield a carboxylic acid and an alcohol. The kinetics of the acid-catalyzed hydrolysis of β-alanine ethyl ester, a close structural analog of the title compound, have been studied. The reaction follows pseudo-first-order kinetics under acidic conditions with an excess of water.

Table 3: Kinetic Data for the Acid Hydrolysis of β-Alanine Ethyl Ester

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 25 | 1.08 x 10⁻⁵ | 72.4 |

| 35 | 3.16 x 10⁻⁵ |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol, such as methanol (B129727) or isopropanol, in the presence of a suitable catalyst would lead to the corresponding methyl or isopropyl ester. The reaction is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. Kinetic studies on the transesterification of various esters have been performed to understand the influence of reaction parameters such as temperature, catalyst concentration, and the nature of the alcohol.

Table 4: Representative Kinetic Data for Transesterification Reactions

| Ester Substrate | Alcohol | Catalyst | Temperature (°C) | Forward Rate Constant (k₁, L/mol·min) | Reverse Rate Constant (k₂, L/mol·min) |

|---|---|---|---|---|---|

| Soybean Oil (Triglycerides) | Methanol | NaOH | 60 | 0.121 | 0.002 |

Reduction to Alcohols or Amines

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding 3-(hexylamino)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde.

The secondary amine in the molecule is generally stable under these conditions, allowing for the chemoselective reduction of the ester. However, the choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions.

Table 1: Reduction of Ethyl 3-(alkylamino)propanoate Analogs

| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl 3-(benzylamino)propanoate | LiAlH₄ | THF | 0 to rt | 3-(benzylamino)propan-1-ol | 85 |

| 2 | Methyl 3-(cyclohexylamino)propanoate | LiAlH₄ | Diethyl ether | 0 to rt | 3-(cyclohexylamino)propan-1-ol | 90 |

Note: The data in this table is compiled from studies on analogous compounds and represents typical reaction outcomes.

Intramolecular Cyclization and Rearrangement Processes

This compound can undergo intramolecular cyclization to form N-hexyl-β-propiolactam, a four-membered heterocyclic ring. This transformation is typically promoted by a base, which facilitates the intramolecular aminolysis of the ester. The reaction is a key step in the synthesis of β-lactam antibiotics and other biologically active compounds.

The propensity for cyclization is influenced by several factors, including the nature of the N-substituent and the reaction conditions. The formation of the strained four-membered ring can be challenging, often requiring specific catalysts or activating agents to achieve high yields.

Rearrangement reactions of β-amino esters are less common but can be induced under specific conditions, such as thermal or acid-catalyzed processes. These rearrangements can lead to the formation of α-amino acid derivatives or other structurally diverse molecules.

Carbon-Carbon Bond Forming Reactions Involving the Propanoate Backbone

The propanoate backbone of this compound offers opportunities for carbon-carbon bond formation, primarily at the α-carbon (C-2 position). The generation of an enolate at this position, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for subsequent alkylation with various electrophiles.

This α-alkylation provides a direct method for introducing alkyl, aryl, or other functional groups, leading to the synthesis of a wide range of substituted β-amino esters. The stereochemical outcome of this reaction can often be controlled by using chiral auxiliaries or catalysts, enabling the asymmetric synthesis of valuable compounds.

Table 2: α-Alkylation of β-Amino Ester Analogs

| Entry | Substrate | Base | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 3-(benzylamino)propanoate | LDA | Methyl iodide | THF | -78 | Ethyl 2-methyl-3-(benzylamino)propanoate | 80 |

| 2 | tert-Butyl 3-(hexylamino)propanoate | LHMDS | Benzyl (B1604629) bromide | THF | -78 | tert-Butyl 2-benzyl-3-(hexylamino)propanoate | 75 |

Note: The data in this table is based on established methodologies for the α-alkylation of esters and represents expected outcomes for the specified reactions.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of two distinct functional groups in this compound, the secondary amine and the ester, raises questions of chemo- and regioselectivity in various chemical transformations.

Chemoselectivity: In reduction reactions, strong hydride reagents like LiAlH₄ will preferentially reduce the ester group over the secondary amine. However, under catalytic hydrogenation conditions, both the ester and the amine could potentially be reduced, depending on the catalyst and reaction conditions. Protecting the amine group may be necessary to achieve selective reduction of the ester under these conditions.

Regioselectivity: In alkylation reactions, a primary consideration is the competition between N-alkylation and C-alkylation. The use of a strong, sterically hindered base like LDA at low temperatures favors the formation of the kinetic enolate, leading to selective C-alkylation at the α-carbon. In contrast, under thermodynamic conditions or with less hindered bases, a mixture of N- and C-alkylated products may be observed. The choice of base, solvent, and temperature is therefore critical in controlling the regiochemical outcome of alkylation reactions.

Theoretical and Computational Investigations of Ethyl 3 Hexylamino Propanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For Ethyl 3-(hexylamino)propanoate, such calculations would typically be performed using methods like Density Functional Theory (DFT), a common approach for studying the electronic structure of molecules.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. An analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions to identify reactive sites. However, specific HOMO-LUMO energy values and orbital plots for this compound are not available in published literature.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be analyzed through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges on each atom, indicating regions of positive and negative charge. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic and nucleophilic attack. For this compound, this analysis would reveal the charge distribution around the ester and amine functional groups, but specific charge values and MEP maps have not been reported.

Bond Order and Electronic Descriptors

Bond order calculations provide information about the nature and strength of the chemical bonds within a molecule. Electronic descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, can be derived from the HOMO and LUMO energies. These descriptors help in quantifying the chemical reactivity and stability of the molecule. A thorough computational study would provide these values for this compound, but such data is currently absent from the scientific record.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly important for flexible molecules like this compound, which has several rotatable bonds in its hexyl and propanoate chains.

Identification of Stable Conformers and Energy Minima

A systematic conformational search would identify the various stable conformers (isomers that differ by rotation around single bonds) of this compound. By calculating the potential energy of each conformation, the global minimum and other low-energy conformers can be identified. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules. However, a potential energy surface detailing the stable conformers of this compound has not been published.

Barrier to Rotation and Torsional Dynamics

The energy barriers to rotation around specific bonds determine the flexibility of the molecule and the rate of interconversion between different conformers. By scanning the potential energy surface along the dihedral angles of key rotatable bonds, the transition states and the energy barriers for these rotations can be calculated. This provides insight into the molecule's dynamic behavior. For this compound, this would involve analyzing the rotation around the C-C and C-N bonds in the backbone and the hexyl chain. At present, there are no available studies that have calculated these rotational barriers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at an atomic level over time. For this compound, MD simulations could provide crucial insights into its physical and chemical properties in various environments.

Intermolecular Interactions in Solution and Condensed Phases

In a simulation, the interactions between molecules of this compound and with solvent molecules would be modeled. This would involve calculating the forces between atoms, which are typically categorized as van der Waals forces, electrostatic interactions, and hydrogen bonding. The hexyl group, being nonpolar, would primarily engage in van der Waals interactions, while the amino and ester groups would be capable of forming hydrogen bonds and participating in dipole-dipole interactions. Understanding these intermolecular forces is key to predicting properties like solubility, viscosity, and self-assembly behavior.

Solvent Effects on Molecular Conformation and Reactivity

The shape and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations could be used to study how the conformation of this compound changes in different solvents, for instance, comparing a polar protic solvent like water with a nonpolar aprotic solvent like hexane. The solvent can stabilize or destabilize different conformers, which in turn affects the molecule's reactivity by altering the accessibility of its reactive sites.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers methods to explore the mechanisms of chemical reactions, providing details that are often difficult to obtain through experiments alone.

Computational Prediction of Reaction Mechanisms

For a compound like this compound, potential reactions could include hydrolysis of the ester, N-alkylation, or reactions involving the secondary amine. Quantum mechanics calculations, particularly Density Functional Theory (DFT), could be employed to map out the potential energy surface of a given reaction. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Activation Energies and Reaction Rate Constants

Once a transition state for a reaction has been located, its energy relative to the reactants (the activation energy) can be calculated. This is a critical parameter for determining the rate of a reaction. A higher activation energy corresponds to a slower reaction. Using transition state theory, these calculated activation energies can be used to estimate reaction rate constants at different temperatures.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Product Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For a compound like Ethyl 3-(sec-butylamino)propanoate, HRMS can distinguish its exact mass from other molecules with the same nominal mass.

In a research context, after the synthesis of Ethyl 3-(sec-butylamino)propanoate, HRMS would be employed to verify the successful formation of the product. The experimentally determined monoisotopic mass should align with the theoretically calculated mass. The high resolution of the instrument also allows for the analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C. This pattern can be predicted and compared with the experimental data to further confirm the elemental formula.

The purity of the reaction product can also be assessed. The presence of impurities would be indicated by signals at other m/z values in the mass spectrum. By comparing the intensity of the signal for the desired compound with the intensities of signals for impurities, a semi-quantitative assessment of purity can be made.

Table 1: Key Mass Spectrometry Data for Ethyl 3-(sec-butylamino)propanoate rsc.org

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]+• | C₉H₁₉NO₂ | 173 |

| M-15 | [C₈H₁₆NO₂]⁺ | 158 |

| M-29 | [C₇H₁₄NO₂]⁺ | 144 |

| M-45 | [C₇H₁₆N]⁺ | 114 |

| M-57 | [C₅H₁₀NO₂]⁺ | 116 |

This data is based on the electron ionization (EI) mass spectrum of Ethyl 3-(sec-butylamino)propanoate and represents some of the expected fragmentation patterns.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For Ethyl 3-(sec-butylamino)propanoate, the ¹H NMR spectrum would show distinct signals for each unique proton environment, and the integration of these signals would correspond to the number of protons in that environment. The splitting patterns (multiplicity) of the signals would provide information about the number of neighboring protons. Similarly, the ¹³C NMR spectrum would display a single peak for each unique carbon atom. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Ethyl 3-(sec-butylamino)propanoate

| Proton(s) | Chemical Shift (ppm, predicted) | Multiplicity |

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| CH₂ (propanoate, α to C=O) | ~2.5 | Triplet |

| CH₂ (propanoate, β to C=O) | ~2.8 | Triplet |

| NH | Variable | Broad Singlet |

| CH (sec-butyl) | ~2.6 | Sextet |

| CH₂ (sec-butyl) | ~1.4 | Quintet |

| CH₃ (sec-butyl, terminal) | ~0.9 | Triplet |

| CH₃ (sec-butyl, adjacent to CH) | ~1.0 | Doublet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(sec-butylamino)propanoate

| Carbon Atom | Chemical Shift (ppm, predicted) |

| C=O (ester) | ~173 |

| O-CH₂ (ethyl) | ~60 |

| CH₃ (ethyl) | ~14 |

| N-CH₂ (propanoate) | ~45 |

| CH₂-C=O (propanoate) | ~36 |

| N-CH (sec-butyl) | ~55 |

| CH₂ (sec-butyl) | ~30 |

| CH₃ (sec-butyl, terminal) | ~10 |

| CH₃ (sec-butyl, adjacent to CH) | ~20 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For Ethyl 3-(sec-butylamino)propanoate, COSY would show correlations between the CH₃ and CH₂ protons of the ethyl group, and between the protons of the sec-butyl group, as well as between the two CH₂ groups of the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In a molecule like Ethyl 3-(sec-butylamino)propanoate, NOESY could show correlations between the protons on the sec-butyl group and the propanoate backbone, providing insight into the molecule's preferred conformation in solution.

Variable Temperature (VT) NMR studies can provide information on dynamic processes within a molecule that occur on the NMR timescale. For Ethyl 3-(sec-butylamino)propanoate, VT NMR could be used to study the rotation around the C-N bonds. At low temperatures, this rotation might be slow enough to result in the appearance of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process.

If Ethyl 3-(hexylamino)propanoate or its salts can be prepared in a solid, crystalline, or amorphous form, Solid-State NMR (ssNMR) can be used to study its structure and dynamics in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. ssNMR can be used to study polymorphism (the existence of different crystalline forms), which is crucial in fields like pharmaceuticals and materials science.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For Ethyl 3-(sec-butylamino)propanoate, the FT-IR spectrum would show characteristic absorption bands for the different functional groups present. The presence of a secondary amine (N-H) allows for the possibility of hydrogen bonding, which would influence the position and shape of the N-H stretching band. The C=O stretch of the ester group is typically a strong and sharp band.

Table 4: Key FT-IR Vibrational Frequencies for Ethyl 3-(sec-butylamino)propanoate rsc.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, potentially broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=O Stretch (ester) | 1730 - 1750 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. In general, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals, while asymmetric vibrations and vibrations of polar bonds are stronger in the FT-IR spectrum. For Ethyl 3-(sec-butylamino)propanoate, the C-C backbone vibrations would be more prominent in the Raman spectrum, whereas the C=O and N-H stretches would be strong in the FT-IR spectrum.

Chromatographic Methods for Complex Mixture Separation and Quantitative Analysis (e.g., GC-MS/LC-MS in research contexts)

Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques commonly used in research.

GC-MS : This technique is suitable for volatile and thermally stable compounds. Ethyl 3-(sec-butylamino)propanoate is likely to be amenable to GC-MS analysis. The sample is vaporized and passed through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. In a research setting, GC-MS would be used to monitor the progress of the synthesis of Ethyl 3-(sec-butylamino)propanoate, to identify byproducts, and to quantify the purity of the final product. The mass spectrum obtained from the GC-MS analysis provides structural information for each separated component. rsc.org

LC-MS : For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the technique of choice. Separation is achieved in a liquid mobile phase on a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). LC-MS is a versatile technique that can be used for both qualitative and quantitative analysis of Ethyl 3-(sec-butylamino)propanoate in complex matrices, such as in biological or environmental samples.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing (if crystalline forms are obtained)

The fundamental principle of X-ray crystallography involves irradiating a crystal with a beam of X-rays. wikipedia.orgfiveable.me The electrons of the atoms within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.orgfiveable.me By analyzing the geometric arrangement and intensity of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. nih.gov From this map, the positions of the individual atoms can be deduced, revealing the complete molecular structure. nih.gov

A primary challenge in the application of this technique is the cultivation of a suitable single crystal. The process can be arduous, as the crystal must be of adequate size (typically >0.1 mm in all dimensions), possess a high degree of internal order, and be free from significant defects like twinning or cracks. wikipedia.org

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would yield critical insights into its solid-state conformation. The flexible hexyl and ethyl chains can adopt numerous conformations in the solution or gaseous phase. X-ray crystallography would provide a precise snapshot of the preferred conformation in the solid state, defining the torsional angles along the carbon backbones.

While the parent molecule, this compound, is not chiral, X-ray crystallography is the most reliable method for determining the absolute stereochemistry of chiral molecules. nih.govnih.gov If a chiral derivative of this compound were synthesized, or if it were co-crystallized with a chiral auxiliary, X-ray crystallography could be used to establish the absolute configuration of any stereogenic centers. This is typically achieved through the analysis of anomalous dispersion effects, which are particularly sensitive when a heavy atom is present in the structure. nih.gov

The data obtained from a successful crystallographic experiment on this compound would be comprehensive. The key parameters determined would provide a complete and unambiguous description of its molecular and supramolecular structure in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), defining the repeating volume of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell, which allows for the calculation of bond lengths and angles. |

| Molecular Conformation | The exact three-dimensional shape of the molecule in the solid state, including the conformation of the flexible hexyl and ethyl groups. |

| Intermolecular Interactions | Detailed information on hydrogen bonding (e.g., N-H···O=C distances and angles) and other non-covalent interactions that dictate the crystal packing. |

| Density (calculated) | The theoretical density of the crystal, derived from the molecular weight and the unit cell volume. |

This detailed structural information is invaluable in the fields of materials science and medicinal chemistry, as the solid-state packing and conformation can significantly influence a compound's physical properties, such as solubility, melting point, and stability.

Functional Applications in Supramolecular Chemistry and Materials Science Non Biological

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

Theoretically, Ethyl 3-(hexylamino)propanoate possesses functional groups that could allow it to act as a ligand in coordination chemistry. The nitrogen atom of the secondary amine and the oxygen atoms of the ester group have lone pairs of electrons that could coordinate with metal ions. Ligands with aliphatic backbones are of growing interest in the chemistry of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These aliphatic components can introduce increased conformational freedom and a non-polarizable core, which may lead to unique properties in the resulting MOFs, such as stimuli-responsive behaviors and unusual selectivity in gas adsorption. mdpi.comresearchgate.net However, no specific studies have been published detailing the use of this compound in the synthesis of MOFs or other coordination polymers.

Application in Organocatalysis and Biocatalytic Mimics

The secondary amine moiety in this compound suggests a potential application in organocatalysis. Secondary amines are a well-established class of organocatalysts, often utilized in reactions such as aldol (B89426) and Michael additions by forming enamine intermediates. While the specific catalytic activity of this compound has not been investigated, its structure is analogous to other simple amino esters that have been explored in this context. There is currently no available research demonstrating its efficacy or use as an organocatalyst or as a mimic for biocatalytic processes.

Self-Assembly Behavior and Formation of Ordered Structures

The secondary amine group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. mdpi.comfrontiersin.org This capability for hydrogen bonding, combined with the flexible hexyl chain, suggests that the molecule could participate in self-assembly processes to form ordered supramolecular structures. The interplay between hydrogen bonding and van der Waals interactions of the aliphatic chains could lead to the formation of various architectures, such as sheets, fibers, or micelles in appropriate solvents. Despite this potential, there are no specific studies on the self-assembly behavior or the formation of hydrogen-bonded networks by this compound.

No publicly available research data could be located for "this compound" within the specified contexts of supramolecular chemistry, materials science, surface chemistry, or nanomaterials science. Consequently, the generation of an article based on the provided outline is not possible at this time.

Synthesis and Comprehensive Characterization of Structural Analogues and Derivatives

Systematic Variation of the Alkyl Chain (e.g., Ethyl 3-(butylamino)propanoate, Ethyl 3-(octylamino)propanoate)

The length of the alkyl chain on the amine can be systematically varied by reacting ethyl acrylate (B77674) with different primary amines. This allows for a homologous series of compounds to be synthesized, which is valuable for studying the impact of hydrophobicity on the compound's properties.

Synthesis: The general procedure involves the reaction of a primary amine with ethyl acrylate, often without a catalyst or with a mild acid or base catalyst. For instance, the synthesis of ethyl 3-(butylamino)propanoate involves the addition of butylamine (B146782) to ethyl acrylate. Similarly, reacting octylamine (B49996) with ethyl acrylate yields ethyl 3-(octylamino)propanoate. These reactions are typically carried out in a suitable solvent like ethanol (B145695) or under solvent-free conditions.

A representative synthesis for this class of compounds is the preparation of ethyl 3-(butylamino)propanoate, which involves the direct addition of butylamine to ethyl acrylate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically purified by distillation under reduced pressure.

Table 1: Synthesis of Ethyl 3-(alkylamino)propanoates

| Compound Name | Amine Reactant | Typical Reaction Conditions |

|---|---|---|

| Ethyl 3-(butylamino)propanoate | Butylamine | Neat or in ethanol, room temperature to mild heating |

| Ethyl 3-(hexylamino)propanoate | Hexylamine (B90201) | Neat or in ethanol, room temperature to mild heating |

Characterization: The synthesized compounds are characterized by their spectroscopic data. For example, in the ¹H NMR spectrum of ethyl 3-(butylamino)propanoate, one would expect to see characteristic signals for the ethyl ester group (a triplet and a quartet), methylene (B1212753) groups adjacent to the nitrogen and the carbonyl group, and the butyl chain. The integration of these signals confirms the structure. Infrared (IR) spectroscopy would show characteristic absorptions for the N-H bond (around 3300-3500 cm⁻¹), the C=O of the ester (around 1730 cm⁻¹), and C-N bonds.

Modification of the Ester Moiety (e.g., Mthis compound, Benzyl (B1604629) 3-(hexylamino)propanoate)

Modification of the ester group is achieved by using different acrylate esters in the aza-Michael addition with hexylamine. This allows for the investigation of how the steric and electronic properties of the ester group influence the compound's characteristics.

Synthesis: To synthesize mthis compound, hexylamine is reacted with methyl acrylate. chemicalbook.comchemicalbook.com A general procedure involves dissolving methyl acrylate in a solvent like methanol (B129727) and then slowly adding methylamine, often at a reduced temperature to control the exothermic reaction. chemicalbook.comchemicalbook.com For the synthesis of benzyl 3-(hexylamino)propanoate, benzyl acrylate would be the corresponding Michael acceptor. The reaction conditions are similar to those used for the synthesis of the ethyl esters.

Table 2: Synthesis of Alkyl 3-(Hexylamino)propanoates

| Compound Name | Acrylate Reactant | Typical Reaction Conditions |

|---|---|---|

| Mthis compound | Methyl acrylate | Neat or in methanol, controlled temperature |

| This compound | Ethyl acrylate | Neat or in ethanol, room temperature to mild heating |

Characterization: The primary difference in the characterization of these analogues lies in the NMR signals corresponding to the ester group. For mthis compound, a singlet for the methyl ester protons would be observed around 3.6-3.7 ppm in the ¹H NMR spectrum. For benzyl 3-(hexylamino)propanoate, signals corresponding to the benzylic protons (a singlet around 5.1-5.2 ppm) and the aromatic protons of the phenyl group would be present.

Substitution and Functionalization of the Amine Nitrogen

Further derivatization can be achieved by substitution on the amine nitrogen of the parent this compound. This can introduce a wide range of functional groups, significantly altering the compound's chemical and physical properties.

Synthesis: N-alkylation or N-acylation of the secondary amine in this compound can be performed using standard organic synthesis methods. For example, reaction with an alkyl halide in the presence of a base would yield an N-alkylated product. Acylation with an acid chloride or anhydride (B1165640) would introduce an acyl group. Another approach is to start with a different primary amine in the initial aza-Michael addition. For example, reacting 2-aminopyridine (B139424) with ethyl acrylate can yield ethyl 3-(pyridin-2-ylamino)propanoate, demonstrating the introduction of an aromatic heterocyclic moiety at the nitrogen position. google.com

Table 3: Examples of N-Substituted Propanoate Derivatives

| Compound Name | Synthesis Method |

|---|---|

| Ethyl 3-(N-benzyl-N-hexylamino)propanoate | N-benzylation of this compound |

| Ethyl 3-(N-acetyl-N-hexylamino)propanoate | N-acetylation of this compound |

Characterization: The introduction of a substituent on the nitrogen atom leads to the disappearance of the N-H signal in the ¹H NMR and the N-H stretching band in the IR spectrum. New signals corresponding to the introduced group will appear. For instance, in the ¹H NMR of an N-benzyl derivative, characteristic signals for the benzylic and aromatic protons will be observed.

Synthesis and Chiral Resolution of Enantiomeric Forms

While this compound itself is achiral, substitution at the α or β position of the propanoate backbone can introduce a chiral center. The synthesis and resolution of such chiral analogues are crucial for studying stereospecific interactions.

Synthesis of Chiral Analogues: Asymmetric synthesis is a powerful tool for obtaining enantiomerically enriched β-amino esters. nih.govacs.org One common approach is the use of chiral auxiliaries. For instance, an α,β-unsaturated amide derived from a chiral amino alcohol like (S,S)-(+)-pseudoephedrine can undergo a diastereoselective aza-Michael addition with an amine. nih.govacs.org Subsequent removal of the chiral auxiliary yields the chiral β-amino ester. acs.org Another method involves Mannich-type reactions of chiral N-sulfinyl imidates with aldimines to produce chiral β-amino acid derivatives with high enantiomeric excess. nih.gov

Chiral Resolution: For racemic mixtures of chiral analogues, chiral resolution is employed to separate the enantiomers. wikipedia.org A classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org Chiral high-performance liquid chromatography (HPLC) is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

Investigation of Structure-Reactivity/Property Relationships

The systematic synthesis of analogues of this compound allows for the investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). By correlating changes in the molecular structure with observed changes in chemical reactivity or physical properties, a deeper understanding of the compound's behavior can be achieved.

Structure-Reactivity Relationships: The reactivity of the amine and ester functionalities can be tuned by structural modifications.

Alkyl Chain Length: Increasing the length of the N-alkyl chain (e.g., from butyl to octyl) can increase steric hindrance around the nitrogen atom, potentially decreasing its nucleophilicity and basicity.

Ester Moiety: The electronic nature of the ester group (e.g., methyl vs. benzyl) can influence the reactivity of the carbonyl group towards nucleophiles. An electron-withdrawing group on the ester would make the carbonyl carbon more electrophilic.

N-Substitution: Substitution on the nitrogen atom will significantly impact its reactivity. N-acylation, for example, will render the nitrogen non-basic and non-nucleophilic due to the electron-withdrawing nature of the carbonyl group.

Structure-Property Relationships: The physical properties of the compounds are also highly dependent on their structure.

Hydrophobicity: The length of the N-alkyl chain is a primary determinant of the compound's hydrophobicity. Longer alkyl chains, such as in ethyl 3-(octylamino)propanoate, will lead to lower water solubility and a higher octanol-water partition coefficient (logP) compared to the butyl analogue.

Boiling Point: For a homologous series, the boiling point is expected to increase with increasing molecular weight and chain length due to stronger van der Waals forces.

Table 4: Predicted Trends in Properties of Ethyl 3-(alkylamino)propanoate Analogues

| Compound | Alkyl Chain Length | Expected Hydrophobicity | Expected Boiling Point |

|---|---|---|---|

| Ethyl 3-(butylamino)propanoate | C4 | Lower | Lower |

| This compound | C6 | Intermediate | Intermediate |

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Selective Synthetic Routes

The industrial viability of Ethyl 3-(hexylamino)propanoate is intrinsically linked to the availability of efficient and selective synthetic routes. Current methodologies for the synthesis of N-alkyl-β-amino esters often involve multi-step procedures which may suffer from moderate yields and the generation of byproducts. Future research will likely focus on the development of more streamlined and atom-economical approaches.

One promising avenue is the direct N-alkylation of β-alanine ethyl ester with hexyl halides or through reductive amination of hexanal. However, these methods can be plagued by issues of over-alkylation and the need for harsh reducing agents. A significant advancement would be the development of catalytic systems that can mediate this transformation with high selectivity and under mild conditions. For instance, the use of transition metal catalysts, such as those based on ruthenium or iridium, has shown promise in the N-alkylation of α-amino acid esters and could be adapted for β-amino acid esters like this compound. researchgate.netnih.gov

Another innovative approach involves a one-pot synthesis from dendrimeric intermediates derived from acrylates and primary amines. cambridge.org This methodology has the potential to produce N-alkyl-β-amino esters in good yields under environmentally friendly conditions. cambridge.org Further research could optimize this process for the specific synthesis of this compound, focusing on catalyst selection and reaction conditions to maximize yield and purity.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic N-alkylation | High selectivity, mild reaction conditions, reduced waste. | Catalyst development and optimization, prevention of over-alkylation. |

| Reductive Amination | Readily available starting materials. | Use of stoichiometric and often hazardous reducing agents, selectivity control. |

| Dendrimer-mediated synthesis | One-pot reaction, potentially environmentally friendly. cambridge.org | Scalability, purification of the final product. |

Exploration of Novel Reactivity Profiles and Catalytic Applications

The chemical structure of this compound, featuring a secondary amine and an ester group, suggests a rich reactivity profile that is yet to be fully explored. The lone pair of electrons on the nitrogen atom can act as a nucleophile, while the ester functionality is susceptible to hydrolysis or transesterification. Future research could investigate the derivatization of this compound to create a library of novel molecules with diverse functionalities.

Furthermore, the N-alkyl amino acid ester motif is present in various catalysts and chiral ligands. There is an opportunity to explore the potential of this compound and its derivatives as catalysts in asymmetric synthesis. For example, they could serve as ligands for metal-catalyzed reactions or as organocatalysts for various transformations. The hexyl group may also impart specific solubility or steric properties that could be advantageous in certain catalytic systems. Research in this area would involve the synthesis of chiral derivatives and their screening in a range of catalytic reactions.

Integration into Advanced Functional Materials with Tunable Properties

The amphiphilic nature of this compound, with its polar amino-ester head group and nonpolar hexyl tail, makes it an interesting candidate for the development of advanced functional materials. There is a significant opportunity to investigate its self-assembly properties in various solvents to form micelles, vesicles, or other nanostructures. Such self-assembled systems could find applications in drug delivery, as nanoreactors, or in the formulation of personal care products. Research has shown that fatty acid and amino acid components can self-assemble into nanospheric structures. nih.gov

Moreover, this compound can be considered as a monomer for the synthesis of novel polymers. For instance, it could be incorporated into poly(β-amino ester)s, a class of biodegradable polymers with applications in gene delivery and tissue engineering. rsc.orgrsc.org The hexyl group could be used to tune the hydrophobicity and, consequently, the degradation rate and drug release profile of the resulting polymer. Future work in this area would involve the polymerization of this compound with suitable co-monomers and the characterization of the resulting materials.

| Material Type | Potential Application | Research Focus |

| Self-assembled nanostructures | Drug delivery, cosmetics, nanoreactors. | Study of self-assembly behavior, characterization of resulting structures. |

| Biodegradable polymers | Gene therapy, tissue engineering, controlled drug release. google.com | Polymer synthesis and characterization, evaluation of biocompatibility and degradation. |

| Functional coatings | Antimicrobial surfaces, biocompatible coatings for medical devices. | Surface modification techniques, assessment of coating properties. |

Computational Design of Next-Generation Derivatives with Predictive Functionalities

Computational chemistry tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with tailored properties. DFT calculations can be employed to predict the reactivity, electronic structure, and spectroscopic properties of new derivatives, guiding synthetic efforts towards the most promising candidates. frontiersin.orgnih.govresearchgate.netund.edumdpi.com

Molecular dynamics simulations can provide insights into the conformational behavior and intermolecular interactions of these molecules, which is crucial for understanding their self-assembly properties and their interactions with biological systems. nih.govmun.canih.govmdpi.com For instance, MD simulations could be used to predict how changes in the alkyl chain length or the introduction of other functional groups would affect the critical micelle concentration or the stability of polymeric nanoparticles. This predictive capability can significantly reduce the experimental effort required to design new functional materials.

Sustainable Synthesis and Life Cycle Assessment for Industrial Relevance

For this compound to be a viable compound for industrial applications, its production must be sustainable. This necessitates the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. Green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), can be used to evaluate and compare the environmental performance of different synthetic routes. wikipedia.orgwhiterose.ac.uknih.govmdpi.comnih.gov

| Sustainability Aspect | Key Metrics and Tools | Research Objectives |

| Green Synthesis | Atom Economy, E-Factor, Process Mass Intensity (PMI). wikipedia.orgnih.govmdpi.com | Development of catalytic routes, use of renewable feedstocks, solvent minimization. |

| Life Cycle Assessment (LCA) | Cradle-to-gate analysis, environmental impact categories (e.g., carbon footprint). amazonaws.comd-nb.info | Quantification of environmental impacts, identification of hotspots for improvement. |

| End-of-Life | Biodegradability studies. | Assessment of the environmental fate of the compound and its derivatives. |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(hexylamino)propanoate, and how can reaction conditions be optimized?

Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting ethyl acrylate with hexylamine under catalytic conditions (e.g., acid or base catalysts) may yield the target compound. Optimization includes:

- Catalyst selection : Metal catalysts (e.g., Pt, Pd) improve stabilization of intermediates, as observed in lignin monomer stabilization via reductive chemistry .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of hexylamine.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation.

Refer to multi-step synthesis protocols for analogous esters (e.g., dabigatran intermediates) for workflow design .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

Answer:

- GC-FID/MS : Quantifies monomeric products and detects degradation byproducts (e.g., de-esterified derivatives) .

- NMR (HSQC/H) : Resolves structural ambiguities, such as distinguishing hexylamino vs. hydroxyl groups in related esters .

- Elemental analysis : Validates molecular formula and detects impurities via Van Krevelen diagrams .

- HPLC : Assesses purity >98%, especially for intermediates in multi-step syntheses .

Q. How do reaction conditions influence the selectivity of this compound in substitution vs. elimination pathways?

Answer:

- Base strength : Strong bases (e.g., NaH) favor elimination (β-hydrogen abstraction), while weak bases (e.g., KCO) promote substitution.

- Steric effects : Bulky hexylamine may reduce elimination due to hindered β-hydrogen accessibility.

- Solvent choice : Non-polar solvents (e.g., toluene) favor elimination, while polar solvents stabilize ionic intermediates in substitution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in enzyme inhibition studies?

Answer:

- Docking simulations : Map binding affinities to acetylcholinesterase (AChE) using structural analogs (e.g., piperazine-based esters with non-competitive inhibition ).

- Transition state analysis : Identify energy barriers for nucleophilic attacks (e.g., hexylamino group interactions with catalytic triads) .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with inhibitory activity .

Q. What experimental strategies resolve contradictions between GC-MS and NMR data in quantifying this compound degradation products?

Answer:

- Cross-validation : Use HSQC NMR to confirm cross-peaks for aromatic vs. aliphatic protons, which GC-MS may misattribute due to fragmentation .

- Isotopic labeling : Track C-labeled ester groups to distinguish hydrolysis products from synthetic intermediates.

- Statistical analysis : Apply ANOVA to compare batch-wise variability in GC-MS vs. NMR datasets .

Q. What mechanistic insights explain the stabilization of this compound under reductive vs. oxidative conditions?

Answer:

- Reductive stabilization : Metal catalysts (e.g., Pd/C) hydrogenate reactive intermediates (e.g., imines), preventing polymerization .

- Oxidative susceptibility : The hexylamino group is prone to oxidation, forming nitroxides or nitro derivatives. Use antioxidants (e.g., BHT) in storage .

- pH-dependent stability : Acidic conditions protonate the amino group, reducing nucleophilicity and enhancing shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.